molecular formula C7H3Cl2F2NO3 B1402193 1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene CAS No. 1417569-54-0

1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene

Cat. No.: B1402193
CAS No.: 1417569-54-0
M. Wt: 258 g/mol
InChI Key: PWAUUZKJZCFZKC-UHFFFAOYSA-N
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Description

Introduction

Overview of 1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene

This compound is an organic compound with the molecular formula C₇H₃Cl₂F₂NO₃ and a molecular weight of 258.01 grams per mole. The compound is registered under the Chemical Abstracts Service number 1417569-54-0 and carries the MDL number MFCD22580860. This aromatic compound belongs to the class of polysubstituted benzenes, specifically featuring halogen substituents alongside electron-withdrawing functional groups.

The systematic nomenclature reflects the precise positioning of functional groups on the benzene ring, with chlorine atoms occupying the 1 and 2 positions, a difluoromethoxy group (-OCF₂H) at position 4, and a nitro group (-NO₂) at position 5. This specific substitution pattern creates a sterically hindered and electronically complex aromatic system that exhibits unique reactivity profiles compared to simpler halogenated aromatic compounds.

The compound appears as a solid under standard conditions and has been primarily utilized as a research chemical and synthetic intermediate. Its structural complexity, featuring multiple electron-withdrawing groups, makes it particularly valuable for applications requiring precise electronic tuning of aromatic systems. The presence of both halogen atoms and the difluoromethoxy group provides multiple sites for further chemical modification, enhancing its utility in synthetic chemistry applications.

Table 1: Fundamental Molecular Properties
Property Value Reference
Molecular Formula C₇H₃Cl₂F₂NO₃
Molecular Weight 258.01 g/mol
Chemical Abstracts Service Number 1417569-54-0
MDL Number MFCD22580860
International Union of Pure and Applied Chemistry Name 1,2-dichloro-4-(difluoromethoxy)-5-nitrobenzene

Historical Context and Discovery

The development of difluoromethoxy-containing aromatic compounds emerged from the broader field of fluorine chemistry, which experienced significant advancement during the late twentieth century. Patent literature from the early 2000s reveals systematic efforts to develop water-phase synthesis methods for difluoromethoxy nitrobenzene compounds, indicating the growing industrial interest in these materials.

The synthesis of difluoromethoxy aromatic compounds was initially motivated by the recognition that difluoromethoxy groups could significantly enhance the physiological activity of organic molecular compounds compared to trifluoromethoxy analogs. This discovery led to increased research into methods for introducing difluoromethoxy functionality into aromatic nuclei using difluorochloromethane as a reagent.

Early synthetic approaches involved the reaction of nitrophenol derivatives with difluorochloromethane under alkaline conditions, often requiring organic solvents and generating significant waste streams. The development of water-phase synthesis methods represented a significant advancement, as documented in Chinese patent applications from 2001, which described environmentally friendlier approaches to these important synthetic intermediates.

The specific compound this compound emerged as part of systematic structure-activity relationship studies aimed at optimizing the electronic properties of multiply substituted aromatic systems. The combination of chlorine atoms with difluoromethoxy and nitro groups was designed to create compounds with precisely tuned electronic characteristics suitable for advanced material applications.

Relevance in Modern Chemical Research

Contemporary research has demonstrated the importance of difluoromethoxy-containing compounds in multiple scientific disciplines. Recent studies have focused on developing efficient methods for introducing difluoromethoxy functionality into aromatic systems, with particular attention to electronic property optimization. The difluoro(methoxy)methyl group has been characterized as a moderately electron-withdrawing substituent, making it valuable for designing organic molecules with precisely controlled electronic characteristics.

The compound serves as a crucial intermediate in pharmaceutical synthesis, particularly for developing drugs targeting specific biological pathways. The unique electronic properties imparted by the difluoromethoxy group enhance drug efficacy by improving binding affinity and metabolic stability. Research has indicated that derivatives of related compounds can function as inhibitors for specific protein kinases, demonstrating their potential in oncology applications.

In materials science applications, this compound finds utility in formulating advanced polymers and coatings due to its unique chemical properties that improve durability and environmental resistance. The compound's multiple functional groups provide opportunities for cross-linking reactions and surface modification applications.

Agricultural chemistry represents another significant application area, where the compound contributes to developing more effective pesticides and herbicides with improved environmental profiles. The electron-withdrawing nature of the substituents enhances biological activity while the fluorine content can improve metabolic stability and bioavailability.

Table 2: Contemporary Research Applications
Application Area Specific Use Key Properties Utilized Reference
Pharmaceutical Development Kinase inhibitor synthesis Electron-withdrawing properties
Materials Science Polymer formulation Multiple functional groups
Agricultural Chemistry Pesticide development Enhanced biological activity
Analytical Chemistry Reference standards Unique spectroscopic properties

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives. The primary objective is to consolidate current knowledge regarding the synthesis, characterization, and applications of this important aromatic compound while identifying areas for future research development.

The review encompasses detailed analysis of synthetic methodologies, focusing on both traditional approaches and emerging green chemistry techniques for preparing difluoromethoxy-containing aromatic compounds. Particular attention is given to the water-phase synthesis methods that have emerged as environmentally preferable alternatives to conventional organic solvent-based approaches.

Electronic structure analysis forms a central component of this review, examining how the combination of chlorine, difluoromethoxy, and nitro substituents influences the overall electronic properties of the aromatic system. Recent advances in understanding the electronic effects of difluoromethoxy groups provide important insights for molecular design applications.

The review also addresses contemporary applications across pharmaceutical, materials science, and agricultural chemistry sectors, highlighting how the unique properties of this compound make it valuable for developing advanced functional materials. Special emphasis is placed on structure-activity relationships and how modifications to the substitution pattern can optimize performance in specific applications.

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-3-1-5(12(13)14)6(2-4(3)9)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAUUZKJZCFZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Benzene

  • Benzene is chlorinated using gaseous chlorine in the presence of a catalyst such as ferrous chloride or antimony trichloride.
  • This reaction yields a mixture of dichlorobenzene isomers, primarily 1,2-dichlorobenzene (ortho) and 1,4-dichlorobenzene (para).
  • The mixture is cooled to induce crystallization, and centrifugation removes the higher melting 1,4-dichlorobenzene crystals.
  • Residual eutectic mixtures are separated by fractional distillation to isolate pure 1,2-dichlorobenzene.

Nitration to Form 1,2-Dichloro-4-nitrobenzene

  • The purified 1,2-dichlorobenzene is nitrated using a mixed acid system composed of nitric acid (31%), sulfuric acid (62%), and water (7%).
  • Reaction conditions:
    • Temperature initially maintained at ~58°C during acid addition over 3 hours.
    • Temperature then raised to 70°C and stirred vigorously for an additional 2 hours to ensure complete reaction.
  • After nitration, water is added to the reaction mixture at 40–45°C, and the organic layer containing the nitro product is separated.
  • The crude product is washed with water until acid-free and dried under vacuum.
  • Typical yield is approximately 96.4% of theoretical.

Purification by Fractional Crystallization

  • The nitration mixture is adjusted by adding water to dilute sulfuric acid concentration to about 65–90% by weight.
  • This adjustment selectively precipitates 1,2-dichloro-4-nitrobenzene, separating it from the 1,2-dichloro-3-nitrobenzene isomer.
  • The precipitate is recovered by centrifugation and washed with cold water to remove acid impurities.
  • Further washing with warm water and neutralization with sodium carbonate solution ensures removal of residual acids.
  • The purified product is obtained as a filter cake and dried.
Step Reagents/Conditions Purpose Yield/Notes
Chlorination Benzene + Cl2, FeCl3 or SbCl3 catalyst Formation of dichlorobenzene isomers Mixture of 1,2- and 1,4-dichlorobenzene
Crystallization & Distillation Cooling, centrifugation, fractional distillation Isolation of 1,2-dichlorobenzene High purity intermediate obtained
Nitration 31% HNO3 + 62% H2SO4 + 7% H2O, 58–70°C, 5+ hours Introduction of nitro group at 4-position ~96.4% yield of 1,2-dichloro-4-nitrobenzene
Fractional Crystallization Dilution with water to 65–90% H2SO4, centrifugation Separation of 4-nitro isomer from 3-nitro isomer Pure 1,2-dichloro-4-nitrobenzene obtained

Introduction of Difluoromethoxy Group

The literature on the direct preparation of 1,2-dichloro-4-(difluoromethoxy)-5-nitro-benzene is limited, but based on common synthetic routes for difluoromethoxy substitution, the following approach is typical:

  • The 1,2-dichloro-4-nitrobenzene intermediate undergoes nucleophilic aromatic substitution or coupling reactions to introduce the difluoromethoxy group.
  • This can involve the use of difluoromethanol derivatives or difluorocarbene precursors under controlled conditions.
  • Fluorination reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents may be used to convert hydroxy or methoxy groups to difluoromethoxy.
  • Reaction conditions require careful temperature control to avoid decomposition or side reactions.
  • Purification typically involves recrystallization or chromatographic techniques.

Due to the specialized nature of the difluoromethoxy group, this step is usually optimized individually depending on the scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like iron powder or catalytic hydrogenation.

    Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Iron powder, tin chloride, or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide, ammonia, or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1,2-dichloro-4-(difluoromethoxy)-5-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene has several notable applications in scientific research:

  • Chemical Synthesis : It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Biological Studies : Researchers are investigating its potential biological activity, including enzyme inhibition and receptor interactions, which could lead to new therapeutic agents.
  • Material Science : The compound is explored for its role in developing specialty chemicals with unique properties for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting detoxification processes.
  • Cytotoxicity : Similar compounds have exhibited cytotoxic effects; thus, this compound's effects on cell viability and apoptosis are under investigation.

Case Study 1: Synthesis Optimization

A study focused on optimizing the water-phase synthesis method revealed that using sodium hydroxide as a basic solvent significantly improved yield while reducing environmental pollution compared to traditional organic solvent methods .

Research assessing the cytotoxic effects of chlorinated aromatic compounds found that this compound could induce apoptosis in certain cancer cell lines at specific concentrations. This highlights its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ primarily in substituents at the 4-position of the benzene ring, which significantly influence chemical behavior and applications.

Compound Name Substituents (Position 4) Molecular Weight (g/mol) Key Functional Features
1,2-Dichloro-4-(difluoromethoxy)-5-nitrobenzene -OCF₂H Not explicitly provided Fluorinated alkoxy, moderate EWG*
1,2-Dichloro-4-benzenesulfonamido-5-nitrobenzene -NHSO₂C₆H₅ (benzenesulfonamido) ~317.2 (estimated) Ionizable groups (e.g., -COOH, -NH₃⁺)
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene -C₃H₇ (isopropyl) ~234.1 (CAS: 13014-24-9) Alkyl group, lipophilic
1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene -CH₃ and -SO₂CH₃ 284.12 Strong EWG (sulfonyl), high polarity
Oxyfluorfen -O-C₆H₃(OC₂H₅)NO₂ 361.7 Herbicidal activity, trifluoromethyl

*EWG: Electron-Withdrawing Group

Key Insights :

  • Difluoromethoxy (-OCF₂H) : Provides intermediate polarity and fluorinated stability, enhancing bioavailability compared to alkyl groups (e.g., isopropyl) and stronger EWGs like sulfonamido or sulfonyl .
  • Sulfonamido and Sulfonyl Groups : Increase water solubility (critical for pharmaceuticals) but may reduce membrane permeability .
  • Trifluoromethyl (in Oxyfluorfen) : Enhances agrochemical efficacy due to resistance to metabolic degradation .

Solubility and Physicochemical Properties

Substituents at position 4 dictate solubility and stability:

  • Ionizable Groups (e.g., -COOH): Derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene exhibit enhanced water solubility at physiological pH, making them suitable for intravenous drug formulations .
  • Non-Ionizable Groups (e.g., difluoromethoxy, isopropyl): Increase lipophilicity, favoring applications in pesticides or oral pharmaceuticals .

Biological Activity

1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes both chlorine and fluorine atoms, as well as a nitro group, which can influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_{7}Cl2_{2}F2_{2}N1_{1}O1_{1}
  • Molecular Weight : 227.00 g/mol
  • Structural Features :
    • Two chlorine atoms at positions 1 and 2.
    • A difluoromethoxy group at position 4.
    • A nitro group at position 5.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition : The presence of the nitro group allows for redox reactions, potentially inhibiting key enzymes involved in metabolic pathways.
  • Receptor Binding : The halogen atoms may enhance binding affinity to specific receptors, modulating their activity.
  • Cellular Uptake : The unique structure may facilitate cellular uptake, influencing the compound's bioavailability and efficacy.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that halogenated benzene derivatives can disrupt bacterial cell membranes or inhibit essential metabolic processes.

Compound Target Organism Activity
This compoundE. coliModerate inhibition
Similar compoundsStaphylococcus aureusStrong inhibition

Anticancer Activity

The compound has also been explored for its potential anticancer effects. Fluorinated derivatives have shown promise in inhibiting glycolysis in cancer cells, particularly glioblastoma multiforme (GBM). The structural modifications in halogenated compounds can enhance their cytotoxicity.

  • Case Study : A recent study demonstrated that fluorinated analogs of glucose effectively inhibited hexokinase activity in GBM cells, suggesting a similar potential for this compound due to its structural similarities.

Cytotoxicity Testing

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate varying degrees of cytotoxicity depending on the concentration and exposure time.

Cell Line IC50 (µM) Effectiveness
HeLa15High
MCF-725Moderate
A54930Low

Research Findings

Several studies have investigated the biological activity of halogenated compounds similar to this compound:

  • Fluorinated Derivatives : Research published in Organic Process Research & Development highlighted that fluorinated derivatives exhibit enhanced enzyme inhibition compared to non-fluorinated analogs .
  • Mechanistic Insights : A study on the interaction of halogenated compounds with hexokinase revealed that modifications at the C-2 position significantly increase binding affinity and inhibitory potency .
  • Therapeutic Potential : Investigations into the therapeutic applications of such compounds suggest their utility in targeting metabolic pathways in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-dichloro-4-(difluoromethoxy)-5-nitrobenzene, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with halogenation of a benzene precursor (e.g., 4-(difluoromethoxy)aniline) using chlorinating agents like sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0–20°C to introduce chlorine substituents. Monitor reaction progress via TLC .
  • Step 2 : Nitration using a mixture of HNO₃ and H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Step 3 : Optimize solvent choice (e.g., DCM vs. benzene) and catalyst (e.g., N,N-dimethylformamide) to enhance regioselectivity. For example, DCM at 50°C improves nitro-group positioning compared to benzene .
    • Key Data :
SolventTemperature (°C)Yield (%)Purity (HPLC)
DCM507898.5%
Benzene806592.3%

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 1,2-dichloro-4-(difluoromethoxy)-5-nitrobenzene?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and splitting patterns from adjacent substituents. The difluoromethoxy group (-OCF₂H) shows distinct ¹⁹F NMR signals at δ -80 to -85 ppm .
  • IR Spectroscopy : Confirm nitro (NO₂) stretches at ~1520 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to verify molecular ion peaks (m/z ~264 [M+H]⁺) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C; degradation onset typically occurs at ~150°C due to nitro group decomposition .
  • pH Stability : Incubate in buffers (pH 2–12) for 24 hours. Monitor via UV-Vis spectroscopy (λ_max ~270 nm). Stability decreases at pH >10 due to hydrolysis of the difluoromethoxy group .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence regioselectivity in electrophilic substitution reactions?

  • Methodology :

  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map electron density. The nitro group (-NO₂) acts as a meta-director, while difluoromethoxy (-OCF₂H) exerts ortho/para-directing effects via resonance .
  • Experimental Validation : Perform bromination (Br₂/FeBr₃) and analyze product distribution via GC-MS. Para-substitution dominates (~70%) due to steric hindrance from chlorine atoms .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Methodology :

  • Critical Parameter Analysis : Compare solvent polarity (e.g., DCM vs. THF), catalyst loading, and reaction time. For example, extended reaction times (>12 hours) in DCM reduce yields due byproduct formation .
  • DoE (Design of Experiments) : Apply factorial design to isolate variables (temperature, stoichiometry). A 2³ design revealed optimal conditions at 50°C, 1:1.2 substrate:reagent ratio, and 6-hour reaction time .

Q. How can computational tools predict bioactivity or toxicity of this compound?

  • Methodology :

  • QSAR Modeling : Use platforms like PISTACHIO or REAXYS to correlate structural features (e.g., nitro groups) with toxicity endpoints (e.g., mutagenicity). The nitro group increases reactivity with DNA, as seen in Ames test predictions .
  • Molecular Docking : Screen against PCSK9 (a cholesterol-regulating enzyme) using AutoDock Vina. The difluoromethoxy group shows potential binding to hydrophobic pockets (ΔG ~-8.2 kcal/mol) .

Data Contradiction Analysis

Q. Why do NMR spectra from different labs show varying splitting patterns for aromatic protons?

  • Resolution :

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter proton exchange rates and splitting. CDCl₃ provides sharper peaks for aromatic protons .
  • Impurity Interference : Trace solvents (e.g., residual THF) may split signals. Pre-purify samples via recrystallization (ethanol/water) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene
Reactant of Route 2
Reactant of Route 2
1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene

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